molecular formula C18H20ClN4O+ B12520101 N-oxideclozapine

N-oxideclozapine

Cat. No.: B12520101
M. Wt: 343.8 g/mol
InChI Key: GAJYCGWBHYOPMT-UHFFFAOYSA-N
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Description

Clozapine N-oxide is a principal metabolite of the atypical antipsychotic clozapine, formed via hepatic cytochrome P450 (CYP)-mediated N-oxidation. It is structurally characterized by the addition of an oxygen atom to the piperazine nitrogen of clozapine . Unlike the parent drug, clozapine N-oxide exhibits minimal pharmacological activity at dopamine (D1, D2) and serotonin (5-HT2) receptors . However, its pharmacokinetic properties, including reversible interconversion with clozapine and variable metabolic clearance, have made it a subject of interest in drug monitoring and chemogenetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxideclozapine involves the oxidation of clozapine. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functional group into the clozapine molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-oxideclozapine undergoes several types of chemical reactions, including:

    Oxidation: The primary reaction for its synthesis.

    Reduction: Can be reduced back to clozapine under specific conditions.

    Substitution: Involves the replacement of functional groups in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane.

Major Products

    Oxidation: Produces this compound.

    Reduction: Reverts to clozapine.

    Substitution: Produces various derivatives depending on the substituents introduced.

Scientific Research Applications

N-oxideclozapine is extensively used in scientific research, particularly in the field of neuroscience. Its primary application is in chemogenetics, where it serves as a ligand for DREADDs. This allows researchers to selectively activate or inhibit specific neuronal populations to study their functions and interactions .

In addition to neuroscience, this compound is used in:

    Pharmacological Studies: To investigate the pharmacokinetics and pharmacodynamics of clozapine and its metabolites.

    Behavioral Research: To study the effects of neuronal activation on behavior.

    Drug Development: As a tool to develop and test new therapeutic agents targeting specific receptors.

Mechanism of Action

N-oxideclozapine exerts its effects by binding to DREADDs, which are modified G protein-coupled receptors. Upon binding, it activates these receptors, leading to the initiation of intracellular signaling pathways. This activation can result in various cellular responses, depending on the type of DREADD and the signaling pathway involved .

Comparison with Similar Compounds

Metabolic Pathways and Stability

Clozapine undergoes extensive hepatic metabolism via CYP1A2, CYP3A4, and other isoforms, producing several metabolites:

  • Norclozapine (N-desmethylclozapine): Formed via demethylation, retains significant D2/5-HT2 receptor affinity .
  • Clozapine N-oxide : Generated via CYP3A4-mediated N-oxidation; stable but reversible under reducing conditions (e.g., NADPH or ascorbic acid) .
  • Hydroxylated metabolites : Includes 7-hydroxyclozapine and 8-hydroxyclozapine, which undergo phase II conjugation .

Key Differences :

  • Reversibility: Clozapine N-oxide can revert to clozapine in vivo, complicating pharmacokinetic models, whereas norclozapine and hydroxylated metabolites are irreversible end-products .
  • Detection Variability : Electrochemical systems (EC-MS) may fail to detect clozapine N-oxide due to low formation rates, unlike microsomal assays .

Pharmacological Activity

Compound D1 Receptor Affinity D2 Receptor Affinity 5-HT2 Receptor Affinity Cytotoxicity
Clozapine High High High High
Norclozapine Low High High Moderate
Clozapine N-oxide Negligible Negligible Negligible None
  • Receptor Binding : Clozapine N-oxide lacks the charged head-group required for interactions with key residues (e.g., Asp3.32 in hM3-R), rendering it inactive .

Pharmacokinetics and Clinical Implications

  • In dogs, clozapine N-oxide reaches peak plasma concentrations faster than clozapine (10 min vs. 1 h post-IV) due to rapid reduction .
  • Drug-Drug Interactions : Co-administration with herbal extracts (e.g., Fructus Gardeniae) alters clozapine N-oxide clearance in rats, suggesting CYP modulation .

Analytical and Extraction Considerations

  • Extraction Efficiency: Clozapine N-oxide requires alkaline conditions (Procedure I) for optimal recovery from serum, contrasting with norclozapine, which is efficiently extracted under neutral conditions (Procedure II) .
  • MS Detection : Data-dependent neutral gain MS3 distinguishes clozapine N-oxide from clozapine via functional group-specific ion-molecule reactions .

Properties

Molecular Formula

C18H20ClN4O+

Molecular Weight

343.8 g/mol

IUPAC Name

3-chloro-6-(4-hydroxy-4-methylpiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine

InChI

InChI=1S/C18H20ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20,24H,8-11H2,1H3/q+1

InChI Key

GAJYCGWBHYOPMT-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)O

Origin of Product

United States

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